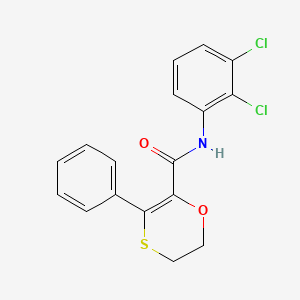![molecular formula C21H18N2O5S2 B12190659 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12190659.png)
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that features a benzodioxole group, a thiazolidinone ring, and a hydroxyphenyl ethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Group: Starting from catechol, the benzodioxole group can be synthesized through a series of reactions involving methylene chloride and a base.
Thiazolidinone Ring Formation: The thiazolidinone ring can be formed by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling Reactions: The final coupling of the benzodioxole and thiazolidinone intermediates with the hydroxyphenyl ethyl acetamide moiety can be achieved through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and thiazolidinone moieties.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.
Substitution: Substitution reactions might occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Investigated for potential use as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and thiazolidinone moieties could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Benzodioxoles: Found in various natural products and synthetic compounds with biological activity.
Uniqueness
The unique combination of benzodioxole, thiazolidinone, and hydroxyphenyl ethyl acetamide moieties in this compound might confer distinct properties, such as enhanced binding affinity or specific reactivity, making it valuable for specialized applications.
Properties
Molecular Formula |
C21H18N2O5S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H18N2O5S2/c24-15-4-1-13(2-5-15)7-8-22-19(25)11-23-20(26)18(30-21(23)29)10-14-3-6-16-17(9-14)28-12-27-16/h1-6,9-10,24H,7-8,11-12H2,(H,22,25)/b18-10- |
InChI Key |
JOHZEMUKWZVBFV-ZDLGFXPLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)NCCC4=CC=C(C=C4)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12190586.png)
![Cycloheptyl{[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12190587.png)
![1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12190593.png)
![N-[3-(dimethylamino)propyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12190598.png)


![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12190611.png)


![(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12190617.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12190624.png)
![(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B12190634.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12190639.png)
![ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B12190644.png)
